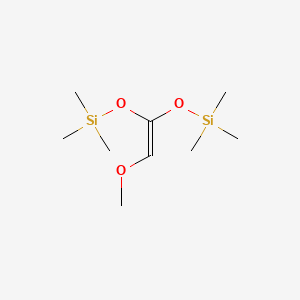
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- is a silicon-based organic compound It is characterized by the presence of silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- typically involves the reaction of tetramethylsilane with formaldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反应分析
Types of Reactions
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethylene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperatures.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Production of silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals with improved stability and efficacy.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism by which 3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor proteins on cell surfaces.
相似化合物的比较
Similar Compounds
Tetramethylsilane: A simpler silicon-based compound used as a reference standard in NMR spectroscopy.
Trimethylsilyl Chloride: Used in organic synthesis for introducing trimethylsilyl groups.
Hexamethyldisiloxane: A silicon-oxygen compound used as a solvent and reagent in organic synthesis.
Uniqueness
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- is unique due to its specific structure, which includes both silicon and oxygen atoms in a heptane framework. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
71616-97-2 |
|---|---|
分子式 |
C9H22O3Si2 |
分子量 |
234.44 g/mol |
IUPAC 名称 |
(2-methoxy-1-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H22O3Si2/c1-10-8-9(11-13(2,3)4)12-14(5,6)7/h8H,1-7H3 |
InChI 键 |
NKTYTYDRBUHSNO-UHFFFAOYSA-N |
规范 SMILES |
COC=C(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
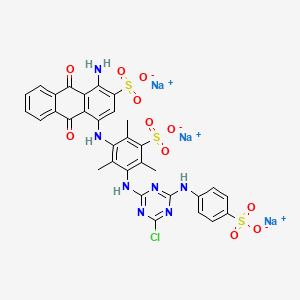
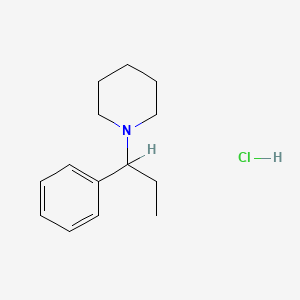
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
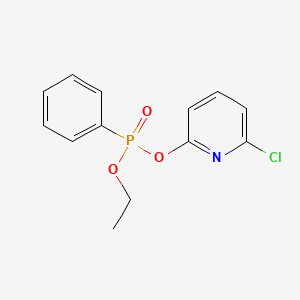
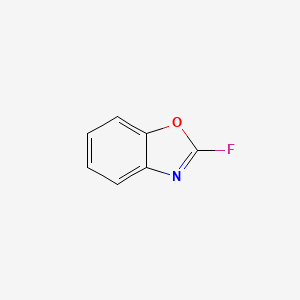

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)

